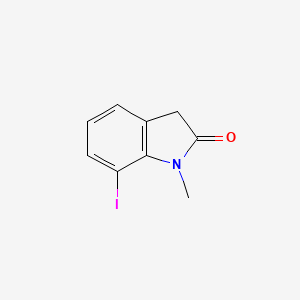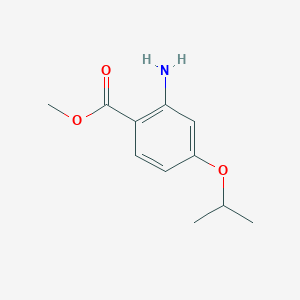![molecular formula C19H13BrN2 B13653762 2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13653762.png)
2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 3-bromobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or acetonitrile . Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to achieve higher yields and purity .
Chemical Reactions Analysis
2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with various nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and mild oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are being explored for their potential use as therapeutic agents in the treatment of various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Known for its wide range of applications in medicinal chemistry.
Imidazo[2,1-a]pyridine: Used in the development of antineoplastic agents.
1,3-Di(2-pyridyl)benzenes: Employed in the synthesis of materials with unique photophysical properties
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H13BrN2 |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
2-(3-bromophenyl)-3-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H13BrN2/c20-16-10-6-9-15(13-16)18-19(14-7-2-1-3-8-14)22-12-5-4-11-17(22)21-18/h1-13H |
InChI Key |
HMNPAPVAQOUTHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


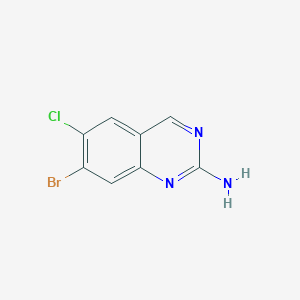
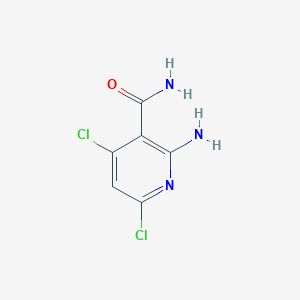
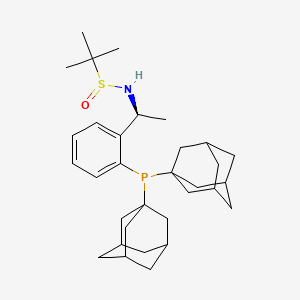

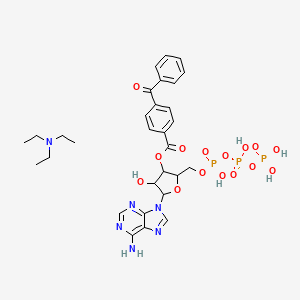




![Ethyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13653749.png)


